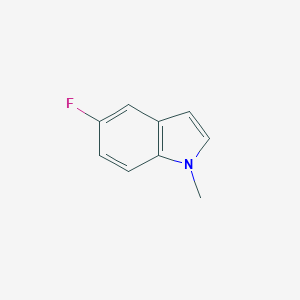

5-Fluoro-1-methylindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZSNJCMRDNQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406453 | |

| Record name | 5-fluoro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116176-92-2 | |

| Record name | 5-fluoro-1-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Fluoro-1-methylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methylindole is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many novel small molecules, a comprehensive, publicly available dataset of its physicochemical properties is not yet fully established. This technical guide serves as a foundational resource for researchers, providing known identifiers, safety information, and a detailed framework for the experimental determination and prediction of its core physicochemical properties. By synthesizing available data for structurally related compounds, this document offers expert insights into the expected characteristics of 5-Fluoro-1-methylindole and outlines the methodologies required for its full characterization.

Introduction and Molecular Identity

5-Fluoro-1-methylindole belongs to the indole family, a core scaffold in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position and a methyl group on the indole nitrogen significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for drug design and chemical synthesis. This guide addresses the current knowledge gap regarding its specific physicochemical parameters.

Molecular Structure:

Caption: Molecular structure of 5-Fluoro-1-methylindole.

Core Identifiers:

| Property | Value | Source |

| CAS Number | 116176-92-2 | [1] |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.16 g/mol | [1] |

| Synonyms | 5-Fluoro-1-methyl-1H-indole | [1] |

Known and Predicted Physicochemical Properties

| Property | Experimental Value | Predicted Value / Comments |

| Melting Point (°C) | Not Available | Expected to be a low-melting solid or a liquid at room temperature. For comparison, 1-methylindole is a liquid. The introduction of fluorine may increase the melting point due to altered crystal packing. |

| Boiling Point (°C) | Not Available | Predicted to be lower than non-fluorinated analogs due to reduced polarizability, though this can be offset by changes in dipole moment. |

| Solubility | Not Available | Expected to be soluble in common organic solvents like chloroform, methanol, ethyl acetate, and acetone.[2] Solubility in water is predicted to be low, a common characteristic of indole derivatives.[1] |

| pKa | Not Available | The indole nitrogen is non-basic due to the delocalization of the lone pair into the aromatic system. N-methylation further removes any potential for protonation at this position. |

| LogP (Octanol/Water) | Not Available | The presence of the fluorine atom is expected to increase lipophilicity compared to 1-methylindole. A calculated LogP would likely fall in the range of 2.5-3.5. |

Spectroscopic Characterization

While a comprehensive set of published spectra for 5-Fluoro-1-methylindole is not available, this section outlines the expected spectroscopic features based on its structure and data from related compounds. This serves as a guide for the characterization of newly synthesized material. A reference to a GC-MS spectrum is available in the PubChem database.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

N-CH₃ Singlet: A sharp singlet is expected around 3.7-3.9 ppm.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 6.5-7.5 ppm). The fluorine atom at the 5-position will introduce splitting patterns (coupling constants) for the adjacent protons at the 4 and 6 positions. The proton at the 2-position will likely appear as a doublet, coupled to the proton at the 3-position. The proton at the 3-position will also be a doublet.

¹³C NMR:

-

N-CH₃ Carbon: A signal is expected around 30-35 ppm.

-

Aromatic Carbons: The carbons of the indole ring will resonate in the range of 100-140 ppm. The carbon directly bonded to the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR:

-

A single resonance is expected, with its chemical shift influenced by the electronic environment of the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, N-CH₃): ~2850-2950 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching: ~1300-1350 cm⁻¹

-

C-F stretching: A strong absorption band is expected in the range of 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 149.16. The presence of a single fluorine atom will result in a characteristic isotopic pattern.

-

Fragmentation: Common fragmentation pathways for indoles include the loss of the N-methyl group and cleavage of the pyrrole ring.

Experimental Protocols for Physicochemical Characterization

For researchers synthesizing or working with 5-Fluoro-1-methylindole, the following standard protocols are recommended for its definitive characterization.

Determination of Melting Point

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC is the preferred method over traditional melting point apparatus as it provides more accurate and reproducible data, and can also reveal other thermal events such as polymorphic transitions.

Determination of Solubility

Methodology: Isothermal Shake-Flask Method

-

System Preparation: Add an excess amount of 5-Fluoro-1-methylindole to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge or filter the suspension to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.

Workflow for Solubility Determination:

Caption: Workflow for solubility determination.

Stability and Reactivity

Based on the available Safety Data Sheet (SDS) and general chemical principles for indoles, the following stability and reactivity profile can be anticipated.[1]

-

Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature and pressure, protected from light).

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can react with the electron-rich indole ring.[1]

-

Hazardous Decomposition: Combustion may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and hydrogen fluoride.

Safety and Handling

While specific toxicity data for 5-Fluoro-1-methylindole is limited, it is prudent to handle it with the care afforded to all novel chemical entities.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

5-Fluoro-1-methylindole represents a potentially valuable building block in chemical and pharmaceutical research. This guide has consolidated the currently known information and provided a scientifically grounded framework for its further investigation. By outlining the expected physicochemical properties and the experimental methodologies for their determination, this document aims to empower researchers to confidently work with and characterize this compound, thereby accelerating its potential applications.

References

-

Capot Chemical Co., Ltd. MSDS of 5-Fluoro-1-methylindole. (2014). [Link]

-

PubChem. 5-Fluoro-1-methylindole. [Link]

Sources

1H and 13C NMR spectral analysis of 5-Fluoro-1-methylindole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Fluoro-1-methylindole

Abstract

Foundational Principles: Substituent Effects on the Indole Nucleus

The NMR spectra of 5-Fluoro-1-methylindole are dictated by the interplay of two key substituents on the parent indole core:

-

The N-Methyl Group : This electron-donating group (EDG) increases electron density in the pyrrole ring and, to a lesser extent, the benzene ring. This results in a general upfield (shielding) shift for ring protons and carbons, most pronounced at positions C-2, C-3, and C-7a. The methyl protons themselves provide a distinct singlet resonance.

-

The 5-Fluoro Group : As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I), which deshields nearby nuclei. Conversely, it has an electron-donating resonance effect (+R) due to its lone pairs. The most profound impact of the ¹⁹F nucleus (spin I = ½) is its propensity to engage in through-bond spin-spin coupling with neighboring ¹H and ¹³C nuclei, providing unambiguous structural markers.

This guide will dissect how these competing effects manifest in the final spectra.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This system is designed to be self-validating by including standardized procedures.

2.1. Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice due to its common use and minimal interference in the aromatic region. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

-

Concentration : Dissolve approximately 5-10 mg of 5-Fluoro-1-methylindole in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard : The residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically sufficient for referencing. For highly quantitative work, an internal standard like tetramethylsilane (TMS) can be added, but is often unnecessary.

-

Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a 5 mm NMR tube.

2.2. Spectrometer Setup and Data Acquisition

-

Instrument : A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : Standard single pulse (zg30).

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans : 8-16, depending on concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : Standard proton-decoupled pulse program with NOE (zgpg30).

-

Spectral Width : 220-240 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 512-1024, or until an adequate signal-to-noise ratio is achieved.

-

Structural Visualization

The standard IUPAC numbering for the 5-Fluoro-1-methylindole nucleus is used throughout this guide.

Caption: IUPAC numbering of the 5-Fluoro-1-methylindole core.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by seven distinct signals: five in the aromatic region and two singlets for the pyrrole H-3 proton and the N-methyl protons. The key to interpretation lies in understanding the spin-spin couplings, particularly the long-range couplings to fluorine.

Table 1: Predicted ¹H NMR Spectral Data for 5-Fluoro-1-methylindole (in CDCl₃, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Expert Insights |

|---|---|---|---|---|

| H-7 | ~7.55 | dd | ³J(H7-H6) ≈ 8.8, ⁴J(H7-F) ≈ 4.5 | Deshielded by proximity to the pyrrole nitrogen. Appears as a doublet of doublets due to ortho coupling with H-6 and a crucial four-bond coupling to fluorine (⁴JHF). |

| H-4 | ~7.28 | dd | ³J(H4-F) ≈ 9.0, ⁴J(H4-H6) ≈ 2.4 | This proton is ortho to the fluorine atom and thus shows a large three-bond coupling (³JHF). A smaller four-bond meta coupling to H-6 further splits the signal. |

| H-2 | ~7.05 | d | ³J(H2-H3) ≈ 3.1 | The chemical shift is characteristic of the α-proton on a 1-substituted indole pyrrole ring. It appears as a simple doublet due to coupling with H-3.[1] |

| H-6 | ~6.95 | td | ³J(H6-H7) ≈ 8.8, ⁴J(H6-F) ≈ 9.0, ⁴J(H6-H4) ≈ 2.4 | This signal is complex. It is a triplet of doublets (or doublet of doublets of doublets) due to nearly equal ortho-coupling to H-7 and meta-coupling to fluorine (⁴JHF). It is further split by a small meta-coupling to H-4. |

| H-3 | ~6.45 | d | ³J(H3-H2) ≈ 3.1 | Characteristic β-proton of the pyrrole ring, significantly shielded compared to H-2. It appears as a doublet from coupling to H-2.[1] |

| N-CH₃ | ~3.76 | s | - | A sharp, integrating to 3H, in a chemical shift region typical for an N-methyl group on an aromatic heterocycle. Its exact position is sensitive to solvent.[1] |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine signals. The definitive feature is the direct C-F bond, which results in a large splitting of the C-5 signal and smaller, but highly diagnostic, splittings of the C-4, C-6, C-3a, and C-7a signals. These C-F couplings are the cornerstone of a trustworthy assignment.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Fluoro-1-methylindole (in CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Multiplicity (due to JCF) | Coupling Constant (JCF, Hz) | Rationale & Expert Insights |

|---|---|---|---|---|

| C-5 | ~158.0 | d | ¹JCF ≈ 235 | Directly attached to fluorine, this carbon is significantly deshielded and exhibits a very large one-bond C-F coupling, making its assignment unambiguous.[2] |

| C-7a | ~132.9 | d | ³JCF ≈ 10 | This is the bridgehead carbon adjacent to the nitrogen. N-methylation typically shifts C-7a downfield. It will appear as a doublet due to three-bond coupling to fluorine.[3][4] |

| C-3a | ~129.2 | d | ³JCF ≈ 10 | The second bridgehead carbon. Its chemical shift is influenced by both substituents and it will also show a three-bond coupling to fluorine. |

| C-2 | ~128.9 | s | - | N-methylation significantly deshields the C-2 position relative to unsubstituted indole.[3][4] No C-F coupling is expected. |

| C-4 | ~110.1 | d | ²JCF ≈ 25 | Ortho to the fluorine, this carbon is shielded by the +R effect of fluorine and shows a characteristic two-bond C-F coupling. |

| C-7 | ~109.5 | s | - | This carbon is relatively unaffected by the 5-fluoro substituent. |

| C-6 | ~106.0 | d | ²JCF ≈ 25 | Also ortho to the fluorine, this carbon is strongly shielded and split into a doublet by a two-bond C-F coupling. |

| C-3 | ~101.1 | s | - | The β-carbon of the pyrrole ring, typically found around 102 ppm in indoles and shifted slightly upfield by N-methylation.[3][4] |

| N-CH₃ | ~32.9 | s | - | The N-methyl carbon signal, found in the typical aliphatic region.[3][4] |

Visualization of Key NMR Correlations

The structural integrity of the assignments, particularly for the benzene ring, is validated by the through-bond H-F and C-F couplings. The following diagram illustrates these critical relationships.

Caption: Key through-bond spin-spin couplings to Fluorine-19.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Fluoro-1-methylindole are rich with structural information. While the N-methyl group primarily influences the chemical shifts of the pyrrole ring nuclei (H-2, H-3, C-2, C-3, C-7a), the 5-fluoro substituent provides the most definitive spectral signatures. The large, characteristic ¹JCF coupling constant irrefutably identifies C-5. Furthermore, the distinct doublet and triplet-like splitting patterns imparted on H-4, H-6, H-7, C-4, C-6, C-3a, and C-7a through long-range J-coupling serve as a robust, self-validating network of correlations. By leveraging the principles of substituent effects and synthesizing data from analogous structures, this guide provides a reliable framework for the complete and unambiguous assignment of the NMR spectra for 5-Fluoro-1-methylindole, empowering researchers in their synthetic and drug development endeavors.

References

-

He, L., et al. (2016). Supporting information - The Royal Society of Chemistry. Provides NMR data for 5-fluoro-3-methyl-1H-indole. [Online]. Available: [Link]

-

Emsley, J.W. (n.d.). Fluorine Coupling Constants. A theoretical overview of the mechanisms and magnitudes of fluorine coupling. [Online]. Available: [Link]

-

Lohmer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. [Online]. Available: [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Online]. Available: [Link]

-

CaltechAUTHORS. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. Abstract and details of the seminal paper on methylindole ¹³C NMR. [Online]. Available: [Link]

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Details the importance of fluorinated indoles in NMR studies. [Online]. Available: [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. Provides typical values for proton-fluorine coupling constants. [Online]. Available: [Link]

-

Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Discusses substituent effects on ¹³C NMR. [Online]. Available: [Link] -

PubChem - NIH. (n.d.). 5-Fluoroindole | C8H6FN | CID 67861. Compound summary for 5-fluoroindole. [Online]. Available: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. A general reference for typical ¹³C chemical shift ranges. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-1-methylindole

Introduction

5-Fluoro-1-methylindole is a substituted indole derivative of increasing interest in medicinal chemistry and drug development. Its structural characterization is paramount for synthesis confirmation, metabolite identification, and understanding its behavior in biological systems. Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique for the structural elucidation of such volatile and semi-volatile organic compounds. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 5-fluoro-1-methylindole, offering a predictive framework for researchers based on established fragmentation principles of related indole structures.

The stable indole nucleus, coupled with the influences of the N-methyl and C5-fluoro substituents, dictates a unique fragmentation cascade. Understanding these pathways is critical for the unambiguous identification of this and related compounds in complex matrices. This document will detail the primary fragmentation mechanisms, present the characteristic ions, and provide a comprehensive experimental protocol for acquiring a high-quality mass spectrum.

Core Principles of Indole Fragmentation

The fragmentation of indole and its derivatives under electron ionization is heavily influenced by the stability of the aromatic ring system. Typically, indole itself exhibits a very stable molecular ion. Fragmentation often initiates with the loss of small, stable neutral molecules or radicals from the substituent groups. For substituted indoles, the fragmentation pathways are a composite of the stable indole core and the fragmentation tendencies of the attached functional groups.[1][2]

Predicted Fragmentation Pattern of 5-Fluoro-1-methylindole

The molecular weight of 5-fluoro-1-methylindole (C₉H₈FN) is 149.17 g/mol . The following sections detail the anticipated fragmentation pathways under electron ionization.

Molecular Ion (M⁺•)

Upon electron ionization, 5-fluoro-1-methylindole will readily lose an electron to form the molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 149. Due to the stability of the aromatic system, this peak is expected to be prominent in the mass spectrum.

Primary Fragmentation Pathways

The primary fragmentation of the 5-fluoro-1-methylindole molecular ion is predicted to proceed through two main pathways originating from the N-methyl group and the indole ring system. These pathways are influenced by the presence of the electron-withdrawing fluorine atom.

-

Loss of a Hydrogen Radical (H•) to form the [M-1]⁺ Ion: A common fragmentation pathway for N-methylated heterocycles is the loss of a hydrogen radical from the methyl group. This results in the formation of a stable, resonance-stabilized cation at m/z 148. This ion is likely to be a significant peak in the spectrum.

-

Loss of Acetonitrile (CH₃CN) via Ring Rearrangement: A characteristic fragmentation of N-methylindoles involves a rearrangement and subsequent loss of acetonitrile.[3] This pathway leads to the formation of a fluorinated cyclopentadienyl cation at m/z 108.

-

Loss of a Methyl Radical (•CH₃): While less common for N-methylindoles compared to the loss of H•, the direct loss of the methyl radical to form an ion at m/z 134 is a possible fragmentation pathway.

-

Loss of Hydrogen Cyanide (HCN): The indole ring itself can undergo fragmentation by losing HCN, a characteristic fragmentation of many nitrogen-containing heterocyclic compounds.[1] This would lead to a fragment ion at m/z 122.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation:

-

The [M-1]⁺ ion (m/z 148) can subsequently lose HCN to form an ion at m/z 121.

-

The ion at m/z 122 may lose a fluorine radical to produce an ion at m/z 103.

Summary of Predicted Fragment Ions

The following table summarizes the expected key fragment ions for 5-fluoro-1-methylindole in an electron ionization mass spectrum.

| m/z | Proposed Identity | Neutral Loss | Notes |

| 149 | Molecular Ion [M]⁺• | - | Expected to be a prominent peak. |

| 148 | [M-H]⁺ | H• | Loss of a hydrogen radical from the N-methyl group. |

| 122 | [M-HCN]⁺• | HCN | Loss of hydrogen cyanide from the indole ring. |

| 108 | [M-CH₃CN]⁺ | CH₃CN | Characteristic loss of acetonitrile from N-methylindole. |

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways of 5-fluoro-1-methylindole.

Caption: Proposed primary fragmentation pathways of 5-fluoro-1-methylindole.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of 5-fluoro-1-methylindole using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 5-fluoro-1-methylindole in a suitable volatile solvent such as methanol or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

Instrumentation: GC-MS with EI Source

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

-

Transfer Line Temperature: 280 °C

-

Data Analysis

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 5-fluoro-1-methylindole.

-

Extract the mass spectrum for the identified peak.

-

Identify the molecular ion peak (m/z 149).

-

Identify the major fragment ions and compare their m/z values and relative abundances to the predicted fragmentation pattern.

-

Compare the acquired spectrum with reference spectra from databases such as the NIST Mass Spectral Library, if available.

Workflow for Mass Spectral Analysis

Caption: A streamlined workflow for the GC-MS analysis of 5-fluoro-1-methylindole.

Conclusion

The mass spectrometry fragmentation pattern of 5-fluoro-1-methylindole is predicted to be characterized by a strong molecular ion peak at m/z 149 and key fragment ions at m/z 148, 122, and 108. These fragments arise from well-understood fragmentation mechanisms of N-methylated and halogenated indole compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for this compound, which is essential for its confident identification in research and development settings. This guide serves as a valuable resource for scientists and researchers, enabling them to interpret mass spectral data and confirm the structure of 5-fluoro-1-methylindole and related molecules.

References

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NIST. (n.d.). 1H-Indole, 5-fluoro-. NIST Chemistry WebBook. Available at: [Link]

-

El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. National Library of Medicine. Available at: [Link]

-

El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

NIST. (n.d.). 1H-Indole, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... Available at: [Link]

-

NIH. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). National Center for Biotechnology Information. Available at: [Link]

-

Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. Available at: [Link]

-

ResearchGate. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Available at: [Link]

-

MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link]

-

NVKC. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Available at: [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

-

NIST. (n.d.). 1H-Indole, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

A Technical Guide to the In Vitro Cytotoxic Evaluation of 5-Fluoro-1-methylindole in Oncology Research

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with potent anticancer activity.[1] Strategic modifications, such as fluorination, can significantly enhance metabolic stability and binding affinity, making fluorinated indoles a promising class of compounds for novel drug development.[2] This guide provides a comprehensive framework for the in vitro investigation of 5-Fluoro-1-methylindole, a synthetic indole derivative, as a potential cytotoxic agent against cancer cell lines. We delineate the scientific rationale, hypothesize a primary mechanism of action based on related structures, present a detailed experimental workflow for cytotoxicity screening, and provide a robust, field-proven protocol for the Sulforhodamine B (SRB) assay. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel oncology candidates.

Introduction: The Rationale for Investigating Fluorinated Indoles

The indole nucleus is a cornerstone of anticancer drug discovery, present in natural alkaloids and synthetic molecules that effectively target key cellular processes.[3][4] A significant number of these compounds function as tubulin polymerization inhibitors, disrupting microtubule dynamics, which are essential for cell division, motility, and shape maintenance.[1][5] By interfering with the formation of the mitotic spindle, these agents induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[3]

The introduction of a fluorine atom to a pharmacologically active molecule is a well-established strategy in medicinal chemistry to modulate its properties. The strong carbon-fluorine bond enhances metabolic stability, while fluorine's high electronegativity can alter the molecule's electronic profile, potentially leading to improved target binding and bioavailability.[2] Given the proven efficacy of the indole scaffold, the synthesis of 5-Fluoro-1-methylindole represents a logical step in the pursuit of next-generation tubulin inhibitors with an improved therapeutic index. This guide outlines the necessary steps to validate its cytotoxic potential in vitro.

Hypothesized Mechanism of Action: Microtubule Destabilization

Based on extensive structure-activity relationship (SAR) studies of related indole derivatives, we hypothesize that 5-Fluoro-1-methylindole exerts its cytotoxic effects by acting as a microtubule destabilizing agent.[3][5] Many small-molecule indole inhibitors bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into functional microtubules. The resulting disruption of the microtubule network leads to mitotic arrest and the activation of the intrinsic apoptotic pathway.

The diagram below illustrates this proposed signaling cascade.

Caption: Proposed mechanism of 5-Fluoro-1-methylindole cytotoxicity.

Experimental Design: A Validated Workflow for Cytotoxicity Profiling

A systematic approach is critical to accurately determine the cytotoxic profile of a novel compound. The following workflow provides a clear path from initial compound handling to final data analysis, ensuring reproducibility and reliability. The selection of the Sulforhodamine B (SRB) assay is deliberate; it is a robust, sensitive colorimetric assay that measures cell density based on total cellular protein content, making it less susceptible to interference from metabolic inhibitors compared to tetrazolium-based assays like MTT.[6]

Caption: Standard workflow for in vitro cytotoxicity assessment.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for assessing the cytotoxicity of chemical compounds on adherent human cancer cell lines in a 96-well plate format.

4.1. Materials and Reagents

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

-

Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound Stock: 10 mM stock solution of 5-Fluoro-1-methylindole in sterile DMSO.

-

Reagents:

-

Trypsin-EDTA (0.25%)

-

Trichloroacetic Acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic Acid, 1% (v/v)

-

Tris-base solution, 10 mM, pH 10.5

-

Phosphate Buffered Saline (PBS)

-

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Multichannel pipette

-

Microplate reader (absorbance at 510 nm)

-

4.2. Step-by-Step Methodology

-

Cell Seeding (Day 1):

-

Rationale: To establish a consistent, sub-confluent monolayer of cells in each well before treatment.

-

Harvest logarithmically growing cells using Trypsin-EDTA.

-

Perform a cell count (e.g., using a hemocytometer or automated counter) to determine cell density.

-

Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment (Day 2):

-

Rationale: To expose the cells to a range of compound concentrations to generate a dose-response curve.

-

Prepare serial dilutions of 5-Fluoro-1-methylindole from the 10 mM stock in culture medium. A typical final concentration range would be 0.01 µM to 100 µM.

-

Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "medium only" blank.

-

Gently remove the medium from the wells and add 100 µL of the corresponding compound dilution or control solution.

-

Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.[6]

-

-

Cell Fixation (Day 5):

-

Rationale: To terminate the experiment and affix the total cellular protein to the plate for staining.

-

Carefully add 50 µL of cold 10% TCA to each well without disturbing the cell monolayer (final concentration: ~3.3%).

-

Incubate the plate at 4°C for 1 hour.

-

Wash the plate 4-5 times with slow-running tap water to remove TCA, media, and dead cells.

-

Allow the plate to air dry completely at room temperature.

-

-

SRB Staining and Solubilization (Day 5):

-

Rationale: The SRB dye stoichiometrically binds to basic amino acids in cellular proteins, providing a quantitative measure of total biomass.

-

Add 100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

Quickly wash the plate 4-5 times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye.

-

-

Data Acquisition and Analysis:

-

Rationale: To quantify cell viability and calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of compound potency.

-

Measure the optical density (OD) of each well at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

Data Presentation and Interpretation

The primary output of the cytotoxicity screen is the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency. Results should be summarized in a clear, tabular format for easy comparison across different cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀) of 5-Fluoro-1-methylindole

| Cancer Cell Line | Tissue of Origin | 5-Fluoro-1-methylindole IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | 1.25 ± 0.15 | 0.45 ± 0.08 |

| A549 | Lung Carcinoma | 2.78 ± 0.31 | 0.98 ± 0.12 |

| HCT116 | Colorectal Carcinoma | 0.95 ± 0.11 | 0.32 ± 0.05 |

| HeLa | Cervical Adenocarcinoma | 3.10 ± 0.42 | 1.15 ± 0.20 |

Data are presented as mean ± standard deviation from three independent experiments (n=3). Doxorubicin is included as a positive control, a well-characterized cytotoxic agent.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 5-Fluoro-1-methylindole. The outlined workflow and detailed SRB protocol ensure the generation of reliable and reproducible cytotoxicity data. Should this initial screening reveal potent and selective activity (e.g., low micromolar or nanomolar IC₅₀ values), subsequent investigations would be warranted.

Future studies should aim to:

-

Confirm the Mechanism of Action: Employ cell-based assays such as immunofluorescence staining of the microtubule network, cell cycle analysis via flow cytometry to confirm G2/M arrest, and in vitro tubulin polymerization assays.[7][8]

-

Investigate Apoptosis Induction: Utilize assays like Annexin V/PI staining or caspase activity assays to confirm that cell death occurs via apoptosis.[9][10]

-

Expand the Cell Line Panel: Test the compound against a broader panel of cancer cell lines, including drug-resistant models, to determine its spectrum of activity.

By following this structured, evidence-based approach, researchers can effectively evaluate the potential of 5-Fluoro-1-methylindole as a novel candidate for cancer therapy.

References

- Chaitanya, M.V.S.L., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.

- Giglio, B.C., et al. (2017). Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6).

-

Lv, M., et al. (2016). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 21(6), 704. Available at: [Link]

-

Nakata, E., et al. (2003). Effect of 5-fluorouracil on G1 phase cell cycle regulation in oral cancer cell lines. Oral Oncology, 39(8), 835-841. Available at: [Link]

-

Keepers, Y.P., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897-900. Available at: [Link]

-

Wan, J., et al. (2005). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 132-135. Available at: [Link]

- El-Sayed, R.A.M., et al. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Open Access Macedonian Journal of Medical Sciences, 12(A), 349-357.

-

Longley, D.B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]

-

Zhang, N., et al. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(6), 6515-6523. Available at: [Link]

-

El-Sayed, M.A.A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

-

Focaccetti, C., et al. (2015). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. PLoS ONE, 10(2), e0115686. Available at: [Link]

- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.

-

Berridge, M.V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. Available at: [Link]

- Parker, W.B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893.

-

Gmeiner, W.H. (2005). 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. International Journal of Oncology, 27(6), 1507-1513. Available at: [Link]

-

Pozdnyakov, D.I., et al. (2022). Fluorine-containing indoles: Synthesis and biological activity. Russian Chemical Reviews, 91(1). Available at: [Link]

-

Izawa, M., et al. (2009). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. International Journal of Oncology, 34(5), 1421-1427. Available at: [Link]

-

Tukulula, M., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31745-31760. Available at: [Link]

-

Liu, Y., et al. (2015). Synthesis and antitumor activity of conjugates of 5-Fluorouracil and emodin. Archiv der Pharmazie, 348(10), 735-742. Available at: [Link]

-

Villa-Morales, M., et al. (2015). Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells. PLoS ONE, 10(6), e0128174. Available at: [Link]

-

Chen, J-K., et al. (2024). An RNA damage response network mediates the lethality of 5-FU in colorectal cancer. Cell Reports Medicine. Available at: [Link]

-

Kamal, A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Expert Opinion on Therapeutic Patents, 22(11), 1275-1300. Available at: [Link]

-

Liu, X., et al. (2019). 5-Fluorouracil induces apoptosis of colorectal cancer cells. Experimental and Therapeutic Medicine, 18(4), 2568-2574. Available at: [Link]

-

Longley, D.B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]

-

Wan, Y., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. European Journal of Medicinal Chemistry, 229, 114068. Available at: [Link]

-

Wójcik, M., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. Available at: [Link]

-

Cece, R., et al. (2012). Transcriptional Activation and Cell Cycle Block Are the Keys for 5-Fluorouracil Induced Up-Regulation of Human Thymidylate Synthase Expression. PLoS ONE, 7(10), e46311. Available at: [Link]

-

Lee, S., et al. (2024). Norcantharidin Enhances the Antitumor Effect of 5-Fluorouracil by Inducing Apoptosis of Cervical Cancer Cells: Network Pharmacology, Molecular Docking, and Experimental Validation. International Journal of Molecular Sciences, 25(9), 4697. Available at: [Link]

-

Thangapazham, R.L., et al. (2012). In vitro cytotoxicity studies on human cancer cell lines. Journal of Natural Science, Biology and Medicine, 3(1), 60-64. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

Kumar, A., et al. (2022). Green synthesis of silver nanoparticles using Amomum nilgiricum leaf extracts: preparation, physicochemical characterization and ameliorative effect against human cancer cell lines. Journal of Nanostructure in Chemistry, 12, 585-598. Available at: [Link]

-

Çetinkaya, Y., & Yılmaz, V.T. (2019). IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. Gevher Nesibe Journal of Medical & Health Sciences, 4(10), 10-18. Available at: [Link]

-

Sanaei, M., & Kavoosi, F. (2022). Effect of 5'-fluoro-2'-deoxycytidine, 5-azacytidine, and 5-aza-2'–deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. International Journal of Cancer Management, 14(12), e110419. Available at: [Link]

-

Tong, D., et al. (2000). 5-Fluorouracil-induced Apoptosis in Cultured Oral Cancer Cells. Oral Oncology, 36(2), 236-241. Available at: [Link]

-

Cherblanc, F.L., et al. (2023). Inhibitors of UHRF1 base flipping activity showing cytotoxicity against cancer cells. bioRxiv. Available at: [Link]

-

Liu, G., et al. (2006). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 11(5), 337-343. Available at: [Link]

-

Wan, Y., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. European Journal of Medicinal Chemistry, 229, 114068. Available at: [Link]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 5-fluorouracil on G1 phase cell cycle regulation in oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells | PLOS One [journals.plos.org]

- 9. Norcantharidin Enhances the Antitumor Effect of 5-Fluorouracil by Inducing Apoptosis of Cervical Cancer Cells: Network Pharmacology, Molecular Docking, and Experimental Validation [mdpi.com]

- 10. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine into the Indole Scaffold: A Historical and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Power of Fluorine in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. However, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these molecules. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, making fluorinated indoles highly sought-after targets in drug discovery.[1][2] Approximately 20-25% of approved small molecule pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of this element.[3] This guide provides a comprehensive overview of the discovery and synthetic history of fluorinated indole compounds, detailing the evolution of synthetic methodologies and their application in the development of important therapeutic agents.

A Brief History of Organofluorine Chemistry: From Early Curiosities to Modern Reagents

The journey of organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine.[4] In 1835, Dumas and Péligot reported the first synthesis of an organofluorine compound, fluoromethane.[4] The development of methods to form aryl carbon-fluorine (C-F) bonds followed, with early methods like diazofluorination being reported in the late 1800s. A significant advancement came in the 1920s with the work of Belgian chemist Frederic Swarts, who pioneered halogen exchange reactions using hydrogen fluoride.[4] This led to the development of the first chlorofluorocarbons (CFCs), which found widespread use as refrigerants.[4]

The synthesis of fluorinated indoles, specifically, is deeply rooted in the classical methods of indole synthesis. One of the most venerable and adaptable methods, the Fischer indole synthesis, first reported in 1883, has been widely applied to the preparation of fluorinated indoles.[5][6] This reaction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, allows for the incorporation of fluorine atoms on the benzene ring of the indole by starting with the appropriately fluorinated phenylhydrazine.[6][7] While early reports of the Fischer indole synthesis itself had low yields, its robustness has made it a mainstay in organic synthesis.[5]

The Evolution of Synthetic Strategies for Fluorinated Indoles

The synthetic approaches to fluorinated indoles are largely dictated by the desired position of the fluorine atom on the indole scaffold. Methodologies can be broadly categorized into two main strategies: constructing the indole ring from a pre-fluorinated precursor or introducing fluorine onto a pre-formed indole nucleus.

Fluorination of the Benzene Ring (Positions 4, 5, 6, and 7)

Historically and practically, the most common approach to synthesizing indoles with fluorine on the carbocyclic ring is to begin with a fluorinated aniline or phenylhydrazine derivative and then construct the indole ring.

The Fischer indole synthesis remains a primary method for accessing a variety of benzene-ring fluorinated indoles. The general strategy involves the condensation of a fluorinated phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement and cyclization to afford the target indole.

A typical example is the synthesis of 5-fluoroindole, which can be prepared from 4-fluorophenylhydrazine hydrochloride and an appropriate carbonyl compound.[8] Similarly, 4-fluoroindole and 6-fluoroindole can be synthesized from the corresponding 3-fluorophenylhydrazine and 5-fluorophenylhydrazine, respectively.

Experimental Protocol: Synthesis of 2,3-dimethyl-5-fluoroindole via Fischer Indole Synthesis [8]

-

Materials: 4-Fluorophenylhydrazine hydrochloride, 3-methyl-2-butanone, acetic acid, ice, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

A mixture of 4-fluorophenylhydrazine hydrochloride (5.0 g, 30.75 mmol) and 3-methyl-2-butanone (3.7 g, 43 mmol) in acetic acid (30 ml) is stirred for 30 minutes under a nitrogen atmosphere until a clear solution is obtained.

-

The mixture is then heated to reflux at 130°C for 40 minutes. Reaction progress can be monitored by UV-Vis spectroscopy.

-

After completion, the reaction is stopped, and the mixture is poured into crushed ice (100 g).

-

The product is extracted with ethyl acetate (2 x 100 ml).

-

The combined organic layers are washed with water (2 x 100 ml) and dried over anhydrous sodium sulfate.

-

The ethyl acetate is removed under reduced pressure to yield the crude product, which can be further purified if necessary. This procedure reportedly yields 4.15 g (76%) of the indole.[8]

-

Besides the Fischer synthesis, other classical indole syntheses such as the Bischler, and Leimgruber-Batcho methods have also been adapted for the preparation of benzene-ring fluorinated indoles, starting from the corresponding fluorinated anilines. For instance, 5-fluoroindole can be synthesized via the Bischler indole synthesis from 4-fluoroaniline.[7]

Fluorination of the Pyrrole Ring (Positions 2 and 3)

Direct fluorination of the electron-rich pyrrole ring of a pre-formed indole is a more modern approach that has been enabled by the development of sophisticated electrophilic fluorinating agents.

The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. This reactivity has been exploited for the direct introduction of fluorine using electrophilic fluorinating reagents.

Key Electrophilic Fluorinating Reagents:

-

Selectfluor™ (F-TEDA-BF₄): A highly effective and versatile electrophilic fluorinating agent. It is relatively safe to handle and has been widely used for the fluorination of a variety of substrates, including indoles.

-

N-Fluorobenzenesulfonimide (NFSI): Another powerful N-F type electrophilic fluorinating agent that is often used for the fluorination of electron-rich aromatic and heteroaromatic compounds.

The direct fluorination of indoles often leads to the formation of 3-fluoroindoles. However, the reaction can be sensitive to the substitution pattern on the indole ring and the reaction conditions. In some cases, difluorination at the C3 position or rearrangement to form 2-oxindoles can occur.[9]

Experimental Protocol: Synthesis of 3-fluoro-2-methyl-1H-indole via Electrophilic Fluorination

-

Materials: 2-methyl-1H-indole, Selectfluor™, anhydrous acetonitrile, saturated aqueous sodium bicarbonate, ethyl acetate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

The synthesis of 3,3-difluoro-2-oxindoles can also be achieved directly from indoles via electrophilic fluorination using reagents like NFSI.[10]

Nucleophilic Fluorination

Nucleophilic fluorination methods, while less common for the direct fluorination of the indole ring itself, are crucial for the synthesis of fluorinated precursors. For example, the synthesis of 4-fluoronitrobenzene, a precursor for 4-fluoroaniline and subsequently 4-fluoroindole, can be achieved via a deoxyfluorination reaction of 4-nitrophenol using reagents like diethylaminosulfur trifluoride (DAST).[7]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for preparing a specific fluorinated indole depends on several factors, including the desired position of the fluorine atom, the availability of starting materials, and the desired scale of the reaction.

| Method | Position(s) | Starting Material | Reagents | Typical Yields | Advantages | Disadvantages |

| Fischer Indole Synthesis | 4, 5, 6, 7 | Fluorinated Phenylhydrazine | Acid catalyst (e.g., H₂SO₄, PPA) | 50-85% | Well-established, reliable, good for benzene ring fluorination. | Requires synthesis of fluorinated phenylhydrazine precursor. |

| Electrophilic Fluorination | 2, 3 | Indole | Selectfluor™, NFSI | 40-90% | Direct fluorination of the indole ring, atom economical. | Can lead to mixtures of products, regioselectivity can be an issue. |

| Nucleophilic Fluorination | Precursor Synthesis | Halogenated Precursor | Fluoride source (e.g., KF, CsF) | Variable | Good for introducing fluorine into precursors. | Not typically used for direct fluorination of the indole ring. |

Case Studies in Drug Development: The Impact of Fluorinated Indoles

The strategic incorporation of fluorine into indole-based drugs has led to the development of several important therapeutic agents.

Fluvoxamine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluvoxamine is an SSRI used for the treatment of major depressive disorder and obsessive-compulsive disorder. Its structure features a trifluoromethyl (-CF₃) group on the phenyl ring. The synthesis of fluvoxamine typically starts from 4-trifluoromethylbenzonitrile. The trifluoromethyl group in fluvoxamine enhances its metabolic stability and contributes to its pharmacokinetic profile.

Indoximod: An Investigational Immunotherapy Agent

Indoximod is an investigational drug that inhibits the enzyme indoleamine 2,3-dioxygenase (IDO1), which is involved in tumor immune evasion.[11] Indoximod is a methylated D-tryptophan analog. While not a fluorinated indole itself, its development is closely tied to the manipulation of the indole scaffold. A common synthetic route to Indoximod starts from D-tryptophan. The core indole structure is methylated at the N1 position.

Synthetic Approach to Indoximod:

A plausible synthesis of Indoximod begins with the protection of the amino group of D-tryptophan, for example, with a Boc group.[12] This is followed by methylation of the indole nitrogen, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[12] Finally, deprotection of the amino group affords Indoximod.[12]

Future Outlook and Emerging Trends

The field of fluorinated indole synthesis continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign synthetic methods. Key areas of innovation include:

-

Catalytic Fluorination: The development of catalytic methods for the introduction of fluorine, including transition-metal-catalyzed and organocatalyzed reactions, holds great promise for improving the efficiency and selectivity of fluorination reactions.

-

Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable in drug discovery, as it allows for the rapid generation of fluorinated analogs of complex molecules.

-

Flow Chemistry: The use of microfluidic reactors for fluorination reactions can offer improved safety and control over highly exothermic or hazardous reactions.[2]

Conclusion

The discovery and synthetic history of fluorinated indole compounds is a compelling narrative of chemical innovation driven by the pursuit of enhanced molecular properties for applications in medicine and beyond. From the early adaptations of classical indole syntheses to the advent of modern electrophilic fluorinating agents, the synthetic chemist's toolbox for accessing these valuable compounds has expanded dramatically. The continued development of novel fluorination methodologies will undoubtedly lead to the discovery of new fluorinated indole-based drugs with improved efficacy and safety profiles, further solidifying the critical role of fluorine in modern drug discovery.

References

-

Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

ResearchGate. Electrosynthesis of fluorinated indole derivatives. Available at: [Link]

-

PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

-

PubMed. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. Available at: [Link]

- Google Patents. Synthetic method of 6-fluoroindole-3-acetonitrile.

-

Technical Disclosure Commons. A process for the preparation of Indoximod. Available at: [Link]

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Available at: [Link]

- Google Patents. Preparation method of 4-fluoroindole.

-

ResearchGate. ¹³F NMR results for the coupled reaction leading to the formation of.... Available at: [Link]

-

NIH. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. Available at: [Link]

-

RSC Publishing. Recent advances in the synthesis of indoles and their applications. Available at: [Link]

-

PubMed. Fluorination methods for drug discovery and development. Available at: [Link]

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

-

ResearchGate. Indoximod mechanisms of action. Tryptophan catabolism proceeds through.... Available at: [Link]

-

Bryn Mawr College. Electrophilic Fluorination. Available at: [Link]

- Google Patents. 5-fluoroindole-2-one preparation method.

-

ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]

-

PMC. Synthetic Strategies to Access Fluorinated Azoles. Available at: [Link]

-

Dove Medical Press. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Available at: [Link]

-

ChemRxiv. Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. Available at: [Link]

-

YouTube. Fischer Indole Synthesis. Available at: [Link]

-

ResearchGate. (PDF) A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Available at: [Link]

-

NIH. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Available at: [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

ChemRxiv. Catalytic, Dearomative 2,3-Difluorination of Indoles. Available at: [Link]

-

PubChem. 6-Fluoroindole | C8H6FN | CID 351278. Available at: [Link]

-

SciSpace. The Fischer Indole Synthesis. Available at: [Link]

-

RJPT. Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Available at: [Link]

Sources

- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. Synthesis routes of 5-Fluoroindole [benchchem.com]

- 9. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brynmawr.edu [brynmawr.edu]

- 11. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tdcommons.org [tdcommons.org]

5-Fluoro-1-methylindole: A Strategic Precursor in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Within the pantheon of privileged heterocyclic scaffolds, the indole nucleus holds a place of distinction, forming the core of numerous natural products and synthetic drugs.[1] This guide focuses on a specific, high-value derivative: 5-Fluoro-1-methylindole. We will dissect its strategic importance, provide validated synthetic routes, and explore its application as a key building block in the synthesis of advanced pharmaceutical agents, with a particular focus on next-generation imaging agents.

The Rationale: Why 5-Fluoro-1-methylindole?

The utility of 5-Fluoro-1-methylindole stems from the synergistic combination of its three core components: the indole scaffold, the fluorine substituent, and the N-methyl group.

-

The Indole Scaffold: As the sidechain of tryptophan, the indole ring is a fundamental biological motif.[1] It serves as a precursor to the neurotransmitter serotonin and the hormone melatonin, making it an excellent starting point for designing molecules that interact with physiological systems.[1] Its aromatic, electron-rich nature makes it amenable to a wide range of chemical modifications.

-

The Fluorine Advantage: The substitution of a hydrogen atom with fluorine at the 5-position is a deliberate, strategic choice. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] This allows it to act as a "bioisostere" of hydrogen with minimal steric disruption. The strong C-F bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This modification can profoundly influence the pharmacokinetics of a drug, often leading to improved oral bioavailability and a longer half-life.[1][2]

-

The N-Methyl Group: Methylation of the indole nitrogen (N1 position) serves two primary purposes. First, it removes the acidic N-H proton, which can be a site for unwanted hydrogen bonding or metabolic conjugation. This can improve cell permeability and prevent certain metabolic pathways. Second, it provides a fixed conformational element, locking the indole in a specific orientation that can be crucial for precise binding to a biological target. In the synthesis of certain PET agents, protecting the acidic N-H group has been shown to increase radiolabeling yield.[3]

The convergence of these features makes 5-Fluoro-1-methylindole a highly valuable precursor for developing novel therapeutics, particularly in oncology and neurology.[4][5]

Synthesis of the Precursor: A Validated Two-Step Approach

The synthesis of 5-Fluoro-1-methylindole is not typically a single reaction but a logical sequence. A robust and scalable approach involves the initial synthesis of 5-fluoroindole, followed by its N-methylation.

Caption: Synthetic workflow for 5-Fluoro-1-methylindole production.

Step 1: Synthesis of 5-Fluoroindole via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a widely used industrial method due to the commercial availability of nitrotoluene derivatives.[1] It offers high yields and avoids some of the harsher conditions of other methods.

Causality: This method is chosen for its efficiency. The reaction proceeds by forming an enamine from 5-fluoro-2-nitrotoluene, which is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which spontaneously attacks the enamine to form the indole ring. Catalysts like Palladium on carbon (Pd/C) with hydrogen gas or iron in acetic acid are effective for this transformation.[1]

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Fluoroindole

-

Enamine Formation:

-

To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the mixture at 110 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in a suitable solvent (e.g., ethanol or acetic acid).

-

Add the reduction catalyst. For example, add 10% Pd/C (5 mol%) to an ethanol solution.[6]

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature overnight.[6]

-

Self-Validation: The reaction can be monitored by ¹⁹F NMR. The fluorine nucleus is highly sensitive to its electronic environment, and the disappearance of the starting material's signal and the appearance of the product's signal provide a clear indication of reaction completion.[1]

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 5-fluoroindole.

-

Step 2: N-Methylation of 5-Fluoroindole

With the 5-fluoroindole core synthesized, the final step is a standard N-alkylation.

Causality: The indole N-H proton is weakly acidic and can be removed by a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) to form the corresponding indolide anion. This highly nucleophilic anion readily attacks an electrophilic methyl source, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the N-methylated product.[7] The use of liquid ammonia as a solvent is advantageous as it is unreactive and easily removed upon completion.[7]

Experimental Protocol: N-Methylation of 5-Fluoroindole

-

Setup: In a three-necked flask equipped with a stirrer and a cold finger condenser, condense liquid ammonia (approx. 20 mL per gram of indole).

-

Anion Formation: Add a catalytic amount of ferric nitrate nonahydrate.[7] Then, add sodium metal (1.1 eq) in small portions until a persistent blue color is observed, indicating the formation of solvated electrons. The color will dissipate as sodium amide is formed.

-

Add a solution of 5-fluoroindole (1.0 eq) in anhydrous ether. Stir for 10-15 minutes.

-

Methylation: Add methyl iodide (1.1 eq) dropwise. Continue stirring for an additional 15-20 minutes.

-

Workup: Allow the ammonia to evaporate. Carefully add water to quench any unreacted sodium amide, followed by ether.

-

Separate the ether layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 5-Fluoro-1-methylindole.

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | [PubChem][8] |

| Molecular Weight | 149.17 g/mol | [PubChem][8] |

| CAS Number | 116176-92-2 | [PubChem][8] |

| IUPAC Name | 5-fluoro-1-methylindole | [PubChem][8] |

| Appearance | Yellow Powder | [Chem-Impex][5] |

| Melting Point | 98-101 °C | [Chem-Impex][5] |

Table 1: Key Physicochemical Properties of 5-Fluoro-1-methylindole.

Application Case Study: Synthesis of a Tryptophan-Based PET Agent

5-Fluoro-1-methylindole and its derivatives are critical precursors for synthesizing advanced diagnostic tools, such as Positron Emission Tomography (PET) agents for cancer imaging.[3][9] A key target in immunotherapy is the enzyme Indoleamine 2,3-dioxygenase (IDO1), which is upregulated in many cancers to suppress the immune response.[3] PET agents that can image IDO1 activity are therefore highly sought after.

One such agent is 5-[¹⁸F]Fluoro-1-methyl-L-tryptophan ([¹⁸F]F-N-MT) . Its synthesis demonstrates the utility of our precursor scaffold.[3]

Caption: Workflow for the synthesis of the PET agent 5-[¹⁸F]F-N-MT.

Rationale for the Synthetic Strategy

The synthesis of a radiolabeled compound requires a final step that incorporates the short-lived isotope (¹⁸F, half-life ~110 minutes) quickly and efficiently. Direct fluorination of an electron-rich indole ring is challenging. Therefore, a common strategy is to first install a functional group that can be readily displaced by [¹⁸F]fluoride.

Causality: The chosen method involves a copper-catalyzed radiofluorination of a boronic ester (BPin) precursor.[9] This approach is favored for several reasons:

-

Late-Stage Fluorination: It allows the introduction of the ¹⁸F isotope at the very end of the synthesis, maximizing the radiochemical yield of the final product.

-

High Efficiency: Modern metal-catalyzed methods provide reliable and high-yielding routes to C-F bond formation on aromatic rings.[9]

-

Precursor Stability: The boronic ester precursor is generally stable and can be prepared and purified in advance.

Key Synthetic Steps

-

Miyaura Borylation: Starting with a fully protected 5-bromo-1-methyl-tryptophan derivative, the bromine atom is replaced with a boronic ester group (B₂Pin₂) using a palladium catalyst. This creates the immediate precursor for radiofluorination.[3]

-

Copper-Catalyzed Radiofluorination: The BPin precursor is reacted with no-carrier-added [¹⁸F]fluoride in the presence of a copper catalyst. The ¹⁸F atom displaces the boronic ester group to form the C-F bond at the 5-position.

-

Deprotection: The protecting groups on the amino acid portion of the molecule are removed under acidic or basic conditions to yield the final PET agent, 5-[¹⁸F]F-N-MT.[9]

Experimental Protocol: Radiofluorination and Deprotection

This is a representative protocol and must be performed in a specialized radiochemistry facility with appropriate shielding and handling procedures.

-

Radiofluorination:

-

To a reaction vial containing the 5-BPin-1-methyl-tryptophan precursor (approx. 5-10 mg), add a solution of the copper catalyst complex in a suitable organic solvent (e.g., DMF or DMSO).

-

Add the [¹⁸F]fluoride/tetrabutylammonium bicarbonate solution, which has been azeotropically dried.

-

Seal the vial and heat at 100-120 °C for 15-20 minutes.

-

Cool the vial rapidly.

-

-

Deprotection & Purification:

-

Dilute the reaction mixture with an appropriate solvent and pass it through a solid-phase extraction (SPE) cartridge to remove the copper catalyst and unreacted fluoride.

-

Elute the protected, labeled compound from the cartridge.

-

Add the deprotection reagent (e.g., trifluoroacetic acid for Boc groups or aqueous base for ester groups) and heat as required.[9]

-

Neutralize the reaction mixture.

-

Purify the final product using semi-preparative HPLC to isolate 5-[¹⁸F]F-N-MT with high radiochemical purity (>97%).[3]

-

Conclusion